molecular formula C24H23ClFNO4S B4046690 2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4046690
M. Wt: 476.0 g/mol
InChI Key: AQMPEZMRTLAXAR-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C24H23ClFNO4S and its molecular weight is 476.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is 475.1020352 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Rhodium-Catalyzed Annulation : An efficient route to quinoline-2-carboxylates via rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds was developed, tolerating various functional groups including methyl, methoxy, fluoro, chloro, and thienyl. This methodology has potential pharmaceutical industry applications (Wang et al., 2018).

  • Calcium Channel Antagonist Activities : Synthesis of new alkyl 2,6,6-(2,7,7)-trimethyl-4-(2-fluoro-3-chloro-5-trifluoromethylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates and their calcium antagonistic activities on isolated rabbit sigmoid colon were investigated, revealing the 2-methoxyethyl analogs as the most active derivatives (Bülbül et al., 2009).

Biological Activities

  • Anti-Mycobacterium Tuberculosis Agents : Synthesis of 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for in vitro antituberculosis activity. The presence of a chloro, methyl, or methoxy group improved antituberculosis activity, suggesting a role in developing new therapeutic agents (Jaso et al., 2005).

  • c-Met Kinase Inhibitors : Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors, with compounds exhibiting moderate to excellent antiproliferative activity against various cancer cell lines. A promising compound was identified as a multitargeted receptor tyrosine kinase inhibitor (Li et al., 2013).

Synthetic Methodologies

  • Fluoro-3-Alkoxy-1,3-Butadienes Synthesis : An approach for the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes yielding high results through HCl elimination, showcasing a method for generating compounds with potential application in organic synthesis and drug development (Patrick et al., 2002).

Properties

IUPAC Name

2-methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFNO4S/c1-13-20(24(29)31-9-8-30-2)23(21-15(25)5-3-6-16(21)26)22-17(27-13)11-14(12-18(22)28)19-7-4-10-32-19/h3-7,10,14,23,27H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMPEZMRTLAXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=C(C=CC=C4Cl)F)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 6
2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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